molecular formula C16H15F2N3O2 B7348504 6-(difluoromethyl)-N-[(2S,3R)-2-phenyloxolan-3-yl]pyrimidine-4-carboxamide

6-(difluoromethyl)-N-[(2S,3R)-2-phenyloxolan-3-yl]pyrimidine-4-carboxamide

カタログ番号 B7348504
分子量: 319.31 g/mol
InChIキー: NNKQRTFLHAGZEC-RISCZKNCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(difluoromethyl)-N-[(2S,3R)-2-phenyloxolan-3-yl]pyrimidine-4-carboxamide, also known as DFP-10917, is a novel pyrimidine-based compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and colon cancer.

作用機序

6-(difluoromethyl)-N-[(2S,3R)-2-phenyloxolan-3-yl]pyrimidine-4-carboxamide inhibits the activity of DNA polymerase by binding to the enzyme's active site and preventing the incorporation of nucleotides into the growing DNA chain. This leads to the inhibition of DNA replication, which ultimately results in the death of cancer cells. This compound also induces apoptosis in cancer cells by activating the caspase cascade, a series of proteolytic enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity towards normal cells. This compound has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process. Additionally, this compound has been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.

実験室実験の利点と制限

One of the main advantages of 6-(difluoromethyl)-N-[(2S,3R)-2-phenyloxolan-3-yl]pyrimidine-4-carboxamide is its selective cytotoxicity towards cancer cells, which makes it a promising candidate for cancer treatment. However, the synthesis of this compound is a complex process, which may limit its availability for large-scale studies. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

将来の方向性

There are several future directions for the research and development of 6-(difluoromethyl)-N-[(2S,3R)-2-phenyloxolan-3-yl]pyrimidine-4-carboxamide. One potential direction is to investigate the synergistic effects of this compound with other chemotherapeutic agents, such as immune checkpoint inhibitors. Another direction is to optimize the synthesis method of this compound to increase its yield and purity. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential biomarkers for patient selection.

合成法

The synthesis of 6-(difluoromethyl)-N-[(2S,3R)-2-phenyloxolan-3-yl]pyrimidine-4-carboxamide involves the reaction of 4-(difluoromethyl)pyrimidine with (2S,3R)-2-phenyloxolane-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with ammonia to obtain the final product, this compound.

科学的研究の応用

6-(difluoromethyl)-N-[(2S,3R)-2-phenyloxolan-3-yl]pyrimidine-4-carboxamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. Preclinical studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. This compound has also been shown to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication in cancer cells.

特性

IUPAC Name

6-(difluoromethyl)-N-[(2S,3R)-2-phenyloxolan-3-yl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O2/c17-15(18)12-8-13(20-9-19-12)16(22)21-11-6-7-23-14(11)10-4-2-1-3-5-10/h1-5,8-9,11,14-15H,6-7H2,(H,21,22)/t11-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKQRTFLHAGZEC-RISCZKNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1NC(=O)C2=NC=NC(=C2)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1NC(=O)C2=NC=NC(=C2)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。